molecular formula C21H16O B15379563 1-([1,1'-Biphenyl]-4-yl)-3-phenylprop-2-en-1-one

1-([1,1'-Biphenyl]-4-yl)-3-phenylprop-2-en-1-one

Cat. No.: B15379563
M. Wt: 284.3 g/mol
InChI Key: LTWFSMHHLMTFFU-UHFFFAOYSA-N
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Description

1-([1,1'-Biphenyl]-4-yl)-3-phenylprop-2-en-1-one (CAS 2453-44-3) is a high-value chalcone derivative of significant interest in medicinal chemistry and chemical biology research. This compound, with the molecular formula C21H16O and a molecular weight of 284.35 g/mol, serves as a versatile chemical scaffold in various investigative applications. Recent studies highlight its relevance in developing novel anticancer strategies, where structural analogs act as potent Michael acceptors that induce reactive oxygen species (ROS) generation and apoptosis in cancer cells by depleting intracellular glutathione, showing particular promise against pancreatic cancer cell lines such as MIA PaCa-2 . Furthermore, closely related dimethylamino-based chalcone derivatives have demonstrated exceptional inhibitory activity against monoamine oxidase-B (MAO-B), with certain compounds exhibiting IC50 values as low as 0.020 µM, rivaling reference inhibitors like safinamide . This positions the compound as a valuable chemical template for neuroscience research targeting neurodegenerative disorders. The compound also finds utility in synthetic organic chemistry, serving as a key intermediate in complex multi-step syntheses, including the preparation of 1-[(1,1'-biphenyl)-4-yl]naphthalene derivatives through sophisticated rearrangement and electrocyclic reaction pathways . Supplied as a research chemical, this product is strictly for laboratory research use only and is not intended for diagnostic, therapeutic, or any human use. Researchers should consult all applicable safety data sheets prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenyl-1-(4-phenylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16O/c22-21(16-11-17-7-3-1-4-8-17)20-14-12-19(13-15-20)18-9-5-2-6-10-18/h1-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTWFSMHHLMTFFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 1-([1,1'-Biphenyl]-4-yl)-3-phenylprop-2-en-1-one, highlighting differences in substituents, synthesis, and properties:

Compound Name Substituents (R₁, R₂) Synthesis Method Key Properties/Applications References
This compound R₁ = H, R₂ = H Claisen-Schmidt condensation (84% yield) Anti-tyrosinase activity; planar crystal packing
(E)-1-([1,1′-Biphenyl]-4-yl)-3-(2-methylphenyl)prop-2-en-1-one R₁ = 2-CH₃, R₂ = H Chalcone condensation Enhanced lipophilicity; structural analog for SAR studies
3-(4-Methoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one R₁ = 4-OCH₃, R₂ = H Base-catalyzed aldol reaction Improved solubility; potential antioxidant activity
1-[1,1'-Biphenyl]-4-yl-3-(dimethylamino)-2-propen-1-one R₁ = N(CH₃)₂, R₂ = H Modified Claisen-Schmidt Electron-rich amino group; discontinued due to stability issues
1-{[1,1′-Biphenyl]-4-yl}-3-[(3-fluoro-4-methylphenyl)amino]propan-1-one R₁ = NH(3-F-4-CH₃-C₆H₃), R₂ = H Nucleophilic substitution Pharmacological potential (e.g., kinase inhibition)
3-(4-Chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one R₁ = 4-Cl, R₂ = 4-OH Aldol condensation Antimicrobial activity; hydrogen-bonding in crystal lattice
(E)-1-(4′-methoxy-[1,1′-biphenyl]-4-yl)-3-(3-nitrophenyl)prop-2-en-1-one R₁ = 3-NO₂, R₂ = 4′-OCH₃ Multi-step synthesis Nonlinear optical properties; strong electron-withdrawing groups

Structural and Functional Insights

Substituent Effects on Bioactivity: The anti-tyrosinase activity of the parent compound (R₁ = R₂ = H) is attributed to its biphenyl core, which mimics tyrosine substrates . Derivatives with electron-donating groups (e.g., 4-OCH₃ in ) show improved solubility but reduced enzyme affinity due to steric hindrance .

Crystallographic Variations :

  • The unsubstituted parent compound exhibits planar geometry with π-π stacking distances of 3.8–4.0 Å . Methoxy or nitro groups introduce torsional angles (e.g., 10–15° in 4′-OCH₃ derivatives), disrupting conjugation and altering supramolecular packing .

Synthetic Challenges: Amino-substituted derivatives (e.g., dimethylamino in ) face stability issues, leading to discontinuation in commercial availability . Hydroxy-substituted analogs () require protective group strategies to prevent oxidation during synthesis .

Q & A

Basic: What synthetic methodologies are most effective for preparing 1-([1,1'-Biphenyl]-4-yl)-3-phenylprop-2-en-1-one, and how can reaction conditions be optimized?

Answer:
The compound is typically synthesized via Claisen-Schmidt condensation , a base-catalyzed reaction between a ketone (e.g., 4-biphenylacetone) and an aldehyde (e.g., benzaldehyde). Evidence from analogous enones (e.g., ) suggests:

  • Solvent selection : Ethanol or methanol with catalytic acid (e.g., thionyl chloride) enhances yield .
  • Temperature : Reactions often proceed at reflux (~80°C) for 6–12 hours, monitored by TLC .
  • Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate) removes byproducts like unreacted aldehydes .

Optimization may involve adjusting molar ratios (1:1.2 ketone:aldehyde) and using mild bases (e.g., NaOH) to minimize side reactions .

Advanced: How can X-ray crystallography resolve discrepancies in reported molecular geometries of chalcone derivatives?

Answer:
X-ray crystallography provides definitive bond lengths , angles , and torsional parameters to resolve structural ambiguities. For example:

  • Non-centrosymmetric packing : highlights how substituents (e.g., nitro or methoxy groups) influence molecular planarity and crystal packing, which can explain variations in geometry .
  • Software tools : SHELXL ( ) refines diffraction data to identify deviations from ideal geometry, such as enone group planarity or biphenyl dihedral angles .
  • Validation : Compare experimental data with DFT-optimized structures to assess steric or electronic effects causing discrepancies .

Advanced: How can nonlinear optical (NLO) properties of this compound be evaluated using crystallographic and spectroscopic data?

Answer:
NLO efficiency correlates with molecular hyperpolarizability and crystal symmetry :

  • Kurtz-Perry powder test : Measures second-harmonic generation (SHG) in non-centrosymmetric crystals (e.g., space groups like Pna2₁ in ) .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···O, π-stacking) that enhance SHG activity .
  • Z-scan technique : Determines third-order NLO coefficients (e.g., nonlinear refractive index) using laser-based methods .

Data interpretation requires cross-validation with computational methods (e.g., TD-DFT) to link electronic structure to observed NLO responses .

Basic: What analytical techniques are critical for assessing the purity and stability of this compound under storage conditions?

Answer:

  • HPLC : Use a C18 column with methanol/water (65:35) mobile phase () to detect impurities >0.1% .
  • Melting point analysis : Compare experimental values (e.g., 160–165°C) with literature to identify solvate formation or degradation .
  • FTIR and NMR : Confirm functional groups (e.g., enone C=O at ~1650 cm⁻¹) and monitor hydrolytic stability in humid environments .

Advanced: How should researchers address contradictions in reported melting points or spectral data across studies?

Answer:
Contradictions often arise from polymorphism or solvent effects :

  • Thermogravimetric analysis (TGA) : Differentiates polymorphs (e.g., enantiotropic transitions) .
  • Variable-temperature XRD : Identifies phase changes affecting melting points .
  • Standardized protocols : Reproduce synthesis/purification steps from conflicting studies (e.g., vs. 12) to isolate variables like solvent traces .

Documentation of experimental conditions (e.g., heating rate in melting point tests) is critical for reconciling data .

Advanced: What strategies mitigate challenges in crystallizing this compound for structural studies?

Answer:

  • Solvent screening : Use mixed solvents (e.g., dichloromethane/hexane) to control nucleation rates .
  • Seeding : Introduce microcrystals from analogous compounds (e.g., ) to guide growth .
  • Slow evaporation : Maintain stable supersaturation in temperature-controlled environments (e.g., 4°C) .

For stubborn cases, high-throughput crystallization robots screen >100 conditions (e.g., varying pH, additives) .

Basic: How can researchers validate the identity of synthetic intermediates during multi-step synthesis?

Answer:

  • LC-MS : Monitors molecular ions (e.g., m/z 310.3 for the target compound) and fragments .
  • ¹H-NMR coupling patterns : Distinctive vinyl proton signals (δ 7.8–8.1 ppm, J = 15–16 Hz) confirm enone formation .
  • Elemental analysis : Validates stoichiometry (e.g., C, H, N within 0.3% of theoretical values) .

Advanced: What computational methods are recommended for predicting the photophysical properties of this chalcone derivative?

Answer:

  • TD-DFT : Calculates UV-Vis absorption spectra (e.g., λₘₐₐ ~350 nm) and excited-state dipole moments .
  • Molecular docking : Evaluates potential bioactivity (e.g., binding to enzyme active sites) using AutoDock Vina .
  • MESP maps : Visualize charge distribution to predict reactivity sites (e.g., electrophilic enone carbons) .

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